4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid is a compound that features a biphenyl core with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .
Industrial Production Methods: In industrial settings, the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate is optimized by studying the influence of reaction conditions on the yield of the desired product . The process involves dissolving the oil in ether, mixing with dicyclohexylamine, and filtering off the precipitate, which is then washed with ether and dried in a vacuum .
Chemical Reactions Analysis
Types of Reactions: 4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The amino group can participate in substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: TFA is commonly used for Boc deprotection due to its strong acidic nature.
Substitution: Various nucleophiles can be used to replace the Boc group, depending on the desired product.
Major Products: The major products formed from these reactions include deprotected amino acids, substituted biphenyl derivatives, and oxidized carboxylic acids.
Scientific Research Applications
4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceuticals, including inhibitors and modulators of biological pathways.
Industry: In the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage. The resulting carbocation can be stabilized by undergoing elimination by the trifluoroacetate ion .
Comparison with Similar Compounds
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: A key intermediate in the preparation of sacubitril.
4-((tert-Butoxycarbonyl)amino)methylcyclohexanecarboxylic acid: Used in early discovery research.
4-Benzyl (tert-butoxycarbonyl)amino butanoic acid: Another Boc-protected amino acid derivative.
Uniqueness: 4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its biphenyl core, which provides rigidity and stability to the molecule. This structural feature makes it particularly useful in the synthesis of pharmaceuticals and other biologically active compounds.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIUMLRUCHFEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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